(6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol
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Description
(6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.371. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Based on its structure, it could potentially influence pathways involving similar bicyclic compounds .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination .
Result of Action
Similar compounds have been found to induce a variety of cellular responses, depending on their specific targets and the context of their action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol . These factors can affect the compound’s conformation, its interactions with targets, and its overall biological activity .
Biological Activity
(6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1,1-diyl)dimethanol, with the chemical formula C15H26O2 and CAS number 351188-51-7, is a bicyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular weight is approximately 238.37 g/mol, and it is primarily characterized by its unique bicyclic structure. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H26O2 |
Molecular Weight | 238.37 g/mol |
Purity | Typically ≥ 95% |
IUPAC Name | [1-(hydroxymethyl)-6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with various receptors, potentially influencing cellular signaling pathways.
- Non-Covalent Interactions : The compound may engage in hydrogen bonding and hydrophobic interactions, affecting its binding affinity to target proteins or enzymes.
- Biochemical Pathways : Its structure suggests potential involvement in pathways associated with other bicyclic compounds, influencing metabolic processes and cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that the compound possesses antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity may be linked to its ability to scavenge free radicals and inhibit lipid peroxidation.
Cytotoxicity
In vitro assays have assessed the cytotoxic effects of this compound on various cell lines. The results indicate a dose-dependent cytotoxicity, with significant effects observed at higher concentrations. Notably, the compound was found to be non-mutagenic in Ames tests conducted on Salmonella typhimurium strains .
Genotoxicity
Evaluations using the BlueScreen assay indicated that the compound does not exhibit genotoxicity under both metabolic activation and non-metabolic conditions. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on Cytotoxic Effects : A study involving human cell lines reported that this compound induced apoptosis in cancer cells at specific concentrations while sparing normal cells .
- Safety Assessment : A comprehensive safety assessment indicated that the compound did not present concerns regarding genetic toxicity or skin sensitization, supporting its use in formulations where safety is paramount .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential:
Parameter | Value |
---|---|
Absorption | Moderate |
Distribution | Systemic |
Metabolism | Liver (Phase I and II) |
Elimination | Renal and fecal routes |
Properties
IUPAC Name |
[1-(hydroxymethyl)-6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-12(2)5-4-6-14-7-8-15(10-16,11-17)13(3)9-14/h5,7,13,16-17H,4,6,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGEWVTANIGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC1(CO)CO)CCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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